![molecular formula C14H13N5O3S2 B2507932 benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034489-94-4](/img/structure/B2507932.png)
benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a benzo[c][1,2,5]thiadiazole core, which is a heterocyclic compound, and is further modified with a sulfonyl azetidine and a methanone group. This structure suggests potential for interactions with various biological targets.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, benzotriazol-1-yl-sulfonyl azide has been used for diazotransfer to prepare azidoacylbenzotriazoles, which are key intermediates for the synthesis of various amides, peptides, and thioesters . Similarly, the synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles involves the reaction of (1-amino-1H-benzimidazol-2-yl)methanol with thionyl chloride, followed by nucleophilic substitution to yield different products . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate azetidine and methanone functionalities.
Molecular Structure Analysis
The molecular structure of related thiadiazole compounds has been confirmed by single-crystal X-ray analysis . This technique allows for the precise determination of the molecular geometry and conformation, which are crucial for understanding the compound's reactivity and interaction with biological targets. The presence of the benzo[c][1,2,5]thiadiazole core in the target compound suggests that it may share some structural similarities with these compounds.
Chemical Reactions Analysis
The reactivity of thiadiazole derivatives towards nucleophiles has been studied, with the nature of the solvent affecting the outcome of the reactions . Additionally, the reactivity of benzo[b]thiophene sulfoxides with sulfur- and oxygen-containing nucleophiles has been reported, leading to functionalized thiophene derivatives . These studies provide insights into the potential chemical reactions that the target compound may undergo, which could be useful for further derivatization or for understanding its mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the introduction of azetidine and sulfonyl groups can affect the compound's solubility, stability, and reactivity. The antifungal and antibacterial activities of some thiadiazole derivatives have been evaluated, indicating that these compounds can interact with biological systems . The target compound's properties would likely be a combination of these features, contributing to its overall biological activity profile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound, due to its intricate structure, is part of a broader category of thiadiazole derivatives, which are synthesized for their potential biological activities. Studies have demonstrated the synthesis of thiadiazole compounds as potential antiulcer agents, showcasing their cytoprotective properties in medical research without significant antisecretory activity in gastric models J. Starrett, T. A. Montzka, A. Crosswell, R. L. Cavanagh, 1989.
Molecular Aggregation and Spectroscopy
Further research into thiadiazole derivatives, such as benzo[c][1,2,5]thiadiazol-5-yl compounds, includes studies on molecular aggregation effects. For instance, spectroscopic studies of thiadiazole derivatives in organic solvents have demonstrated the impact of molecular aggregation on fluorescence emission spectra and circular dichroism (CD) spectra, indicating the influence of substituent groups on molecular interactions A. Matwijczuk, Dariusz Kluczyk, A. Górecki, A. Niewiadomy, M. Gagoś, 2016.
Antioxidant Activity
Thiadiazole derivatives also exhibit antioxidant properties, as evidenced by the synthesis of new compounds demonstrating radical-scavenging activities. These activities are crucial for developing treatments for oxidative stress-related diseases H. Abo‐Salem, M. Ebaid, E. El-Sawy, A. El-Gendy, A. Mandour, 2013.
Photosensitizing Properties for Cancer Therapy
Research into zinc phthalocyanine derivatives, which may include similar structural motifs to benzo[c][1,2,5]thiadiazol-5-yl compounds, indicates their potential as photosensitizers in cancer photodynamic therapy. These compounds are noted for their high singlet oxygen quantum yield, an important factor for the effectiveness of Type II photodynamic therapy mechanisms M. Pişkin, E. Canpolat, Ö. Öztürk, 2020.
Antimicrobial Agents
The synthesis of novel azetidin-2-ones from thiadiazole derivatives has shown potential antimicrobial properties. Such studies contribute to the development of new treatments against resistant microbial strains, underscoring the therapeutic relevance of these compounds K. Ansari, C. Lal, 2009.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c1-18-5-4-15-14(18)24(21,22)10-7-19(8-10)13(20)9-2-3-11-12(6-9)17-23-16-11/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCGUGSZVYHZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

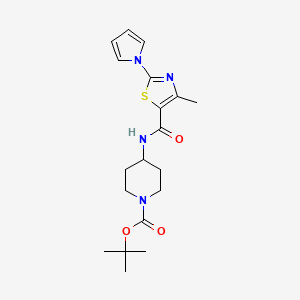
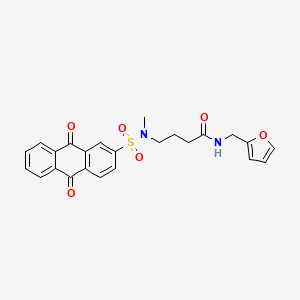

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)
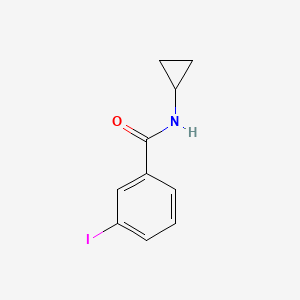
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)
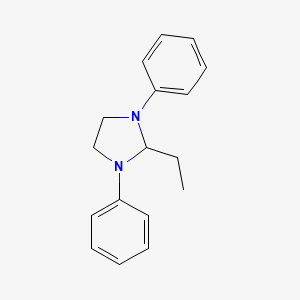
![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)

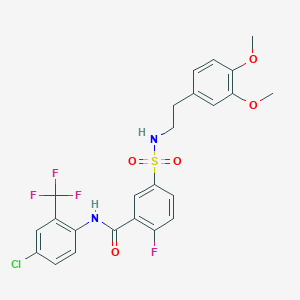
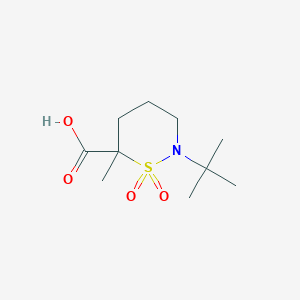

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)